

# Application Note: Analysis of CBB1003-Induced Apoptosis by Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CBB1003** is a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2] Overexpression of LSD1 has been implicated in the progression of various cancers, including colorectal cancer (CRC), by promoting cell proliferation and survival.[1] **CBB1003** has been demonstrated to suppress the growth of CRC cells by down-regulating the expression of LGR5, a cancer stem cell marker, and inactivating the Wnt/β-catenin signaling pathway, ultimately leading to apoptosis.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by **CBB1003** in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

### **Principle of the Assay**

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.



By co-staining cells with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (less common)

#### **Data Presentation**

The following table summarizes representative data from a hypothetical experiment assessing the dose-dependent effect of **CBB1003** on apoptosis in HCT116 colorectal cancer cells after a 48-hour treatment period.

CBB1003 Concentration (µM)	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necr otic Cells (%)	Total Apoptotic Cells (%)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	1.8 ± 0.5	4.3 ± 1.3
5	80.1 ± 3.5	12.3 ± 1.9	6.5 ± 1.2	18.8 ± 3.1
10	65.7 ± 4.2	22.8 ± 2.5	10.1 ± 1.8	32.9 ± 4.3
20	48.3 ± 5.1	35.6 ± 3.3	14.7 ± 2.0	50.3 ± 5.3
40	25.9 ± 4.8	48.2 ± 4.1	24.5 ± 3.7	72.7 ± 7.8

Data are presented as mean ± standard deviation from three independent experiments.

## **Experimental Protocols Materials and Reagents**

• CBB1003 (dissolved in DMSO to create a stock solution)



- Colorectal cancer cell line (e.g., HCT116)
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

#### **Cell Culture and Treatment**

- Culture HCT116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
- · Allow cells to attach overnight.
- Prepare serial dilutions of CBB1003 in complete medium from the stock solution. Include a
  vehicle control (DMSO) at the same final concentration as the highest CBB1003 treatment.
- Remove the medium from the cells and replace it with the medium containing the desired concentrations of CBB1003 or vehicle control.
- Incubate the cells for the desired time period (e.g., 48 hours).

### **Staining Protocol for Flow Cytometry**

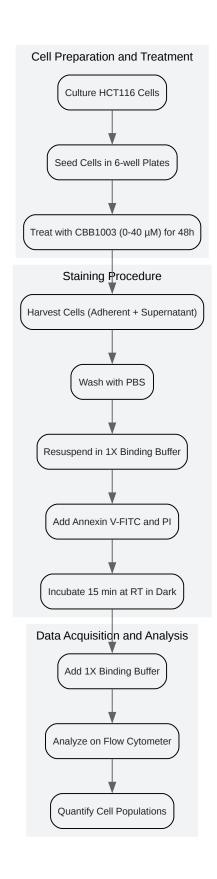
- Harvest Cells:
  - Carefully collect the culture medium, which may contain detached apoptotic cells.
  - · Wash the adherent cells with PBS.
  - Detach the adherent cells using Trypsin-EDTA.



- Combine the detached cells with the collected medium from the first step.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant.
- Washing:
  - Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes.
  - Discard the supernatant. Repeat this wash step once more.
- Staining:
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
  - Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400 μL of 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Use appropriate controls to set up compensation and gates:
    - Unstained cells
    - Cells stained with Annexin V-FITC only
    - Cells stained with PI only



#### **Visualizations**



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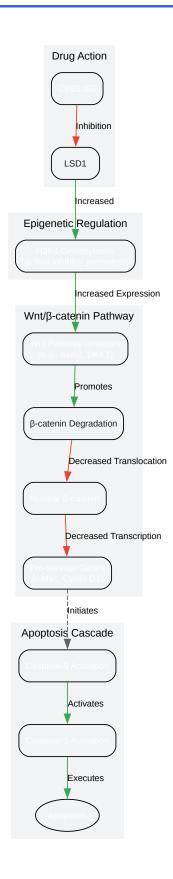


Caption: Experimental workflow for apoptosis analysis.

## **CBB1003-Induced Apoptosis Signaling Pathway**

**CBB1003** induces apoptosis in colorectal cancer cells primarily through the inhibition of LSD1, which leads to the disruption of the Wnt/β-catenin signaling pathway. LSD1 is responsible for the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, **CBB1003** leads to an increase in H3K4 methylation at the promoter regions of Wnt pathway inhibitors, such as Axin2 and DKK1, leading to their increased expression. This, in turn, promotes the degradation of β-catenin, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation, such as c-Myc and Cyclin D1. The downregulation of these prosurvival signals ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.





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Caption: CBB1003-induced apoptosis signaling pathway.



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#### References

- 1. CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting PMC [pmc.ncbi.nlm.nih.gov]
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